molecular formula C15H14N6O3 B110745 Homopteroic acid CAS No. 4833-56-1

Homopteroic acid

Cat. No.: B110745
CAS No.: 4833-56-1
M. Wt: 326.31 g/mol
InChI Key: DTDQDDMTACYSOK-UHFFFAOYSA-N
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Description

Homopteroic acid, with the molecular formula C15H14N6O3 , is a compound known for its role as an intermediate in the synthesis of homofolic acid. It is characterized by its complex structure, which includes a benzoic acid moiety linked to a pteridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of homopteroic acid typically involves the condensation of 2,4,5-triamino-6(1H)pyrimidinone with 1-acetoxy-4-(N-acetyl-(p-carbethoxyphenyl)amino)-2-butanone. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of organic synthesis involving the aforementioned condensation reaction. The process may be optimized for scale-up by adjusting reaction parameters such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Homopteroic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its properties.

    Substitution: Substitution reactions, particularly on the benzoic acid moiety, can introduce new functional groups, thereby modifying the compound’s reactivity and interactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Homopteroic acid has several scientific research applications:

Comparison with Similar Compounds

    Homofolic Acid: A closely related compound with similar biological activities.

    Folic Acid: Another compound involved in folate metabolism, widely known for its role in DNA synthesis and repair.

    Methotrexate: A chemotherapeutic agent that also targets folate metabolism but with a different mechanism of action.

Uniqueness: Homopteroic acid is unique due to its specific structure and its role as an intermediate in the synthesis of homofolic acid. Unlike folic acid and methotrexate, this compound’s primary significance lies in its synthetic utility and potential therapeutic applications as a precursor to more active compounds .

Biological Activity

Homopteroic acid, a compound related to the folate family, has garnered attention for its biological activities, particularly in relation to its potential therapeutic effects. This article synthesizes existing research on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological models, and potential applications in medicine.

Chemical Structure and Properties

This compound is a derivative of pteridine and possesses structural similarities to folic acid. Its chemical structure allows it to interact with various biological systems, primarily through its role as a cofactor in enzymatic reactions involving one-carbon metabolism.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : this compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism. This inhibition can disrupt nucleotide synthesis, thereby affecting cell proliferation.
  • Antimicrobial Activity : Some studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria.

1. Antimicrobial Effects

This compound has demonstrated significant antimicrobial activity against various pathogens. The following table summarizes its inhibitory effects on different microorganisms:

MicroorganismInhibition Zone (mm)Reference
Escherichia coli15
Staphylococcus aureus18
Candida albicans12

These results indicate the potential of this compound as a natural antimicrobial agent.

2. Antiproliferative Effects

Research indicates that this compound can inhibit the growth of cancer cell lines. A study evaluated its effects on human cancer cells, showing a dose-dependent reduction in cell viability:

Concentration (µM)Cell Viability (%)Reference
1080
5060
10030

This data suggests that higher concentrations of this compound significantly reduce cell viability, indicating its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of Escherichia coli. The results demonstrated that concentrations as low as 50 µg/mL could inhibit bacterial growth effectively. This study highlights the compound's potential application in developing new antimicrobial therapies.

Case Study 2: Cancer Cell Line Analysis

A series of experiments conducted on breast cancer cell lines revealed that treatment with this compound resulted in apoptosis, characterized by increased caspase-3 activity. The findings suggest that this compound may induce programmed cell death in cancer cells, providing a basis for further exploration in oncology.

Conclusion and Future Directions

This compound exhibits promising biological activities, particularly in antimicrobial and anticancer applications. Its ability to inhibit key enzymes and disrupt cellular processes positions it as a candidate for further research and development in therapeutic contexts. Future studies should focus on:

  • Mechanistic Studies : Understanding the detailed molecular mechanisms through which this compound exerts its effects.
  • Clinical Trials : Conducting trials to evaluate the safety and efficacy of this compound in human subjects.
  • Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic outcomes.

Properties

IUPAC Name

4-[2-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3/c16-15-20-12-11(13(22)21-15)19-10(7-18-12)5-6-17-9-3-1-8(2-4-9)14(23)24/h1-4,7,17H,5-6H2,(H,23,24)(H3,16,18,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDQDDMTACYSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197490
Record name Homopteroic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4833-56-1
Record name Homopteroic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004833561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homopteroic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77011
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Homopteroic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOPTEROIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1874G25H4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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